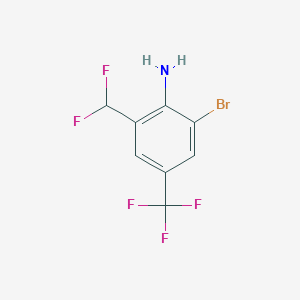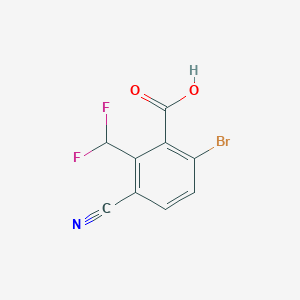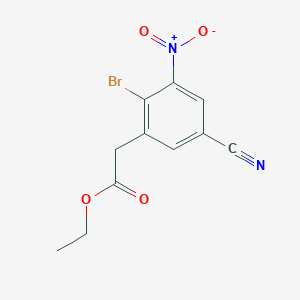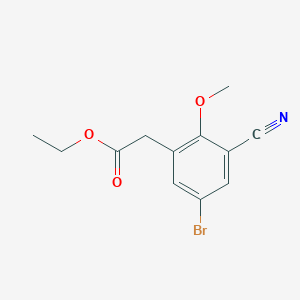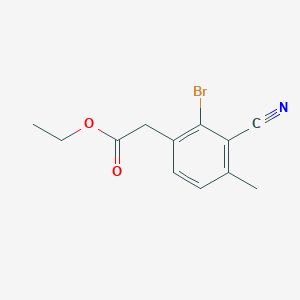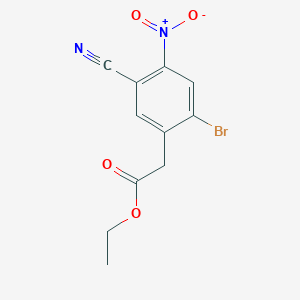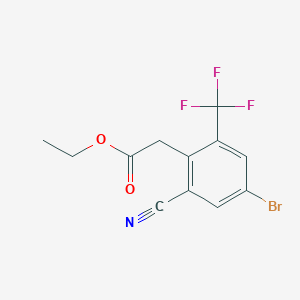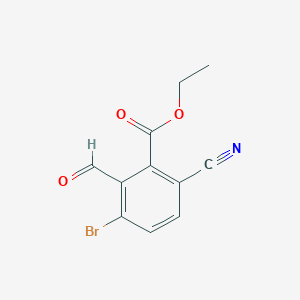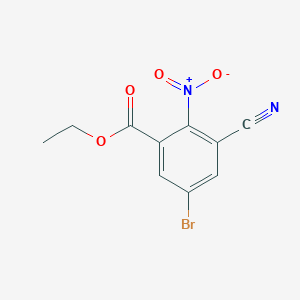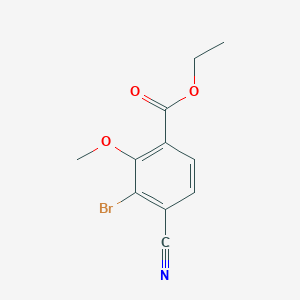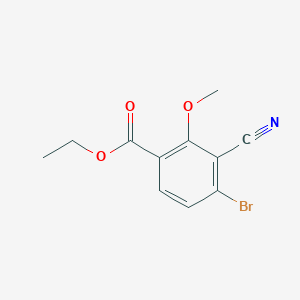![molecular formula C9H13NS B1414709 (Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine CAS No. 1019507-08-4](/img/structure/B1414709.png)
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine
Übersicht
Beschreibung
“(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine”, commonly known as CPTMA, is a compound with the chemical formula C12H15NS. It has a molecular weight of 167.27 g/mol .
Molecular Structure Analysis
The molecular structure of CPTMA can be represented by the linear formula C8H11NS . The InChI code for this compound is 1S/C8H11NS/c1-2-8(10-5-1)6-9-7-3-4-7/h1-2,5,7,9H,3-4,6H2 .Physical And Chemical Properties Analysis
CPTMA has a boiling point of 78-90/4 Torr and a melting point of 78-80 . It has a density of 1.103 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Compounds synthesized from allylmercaptan, including 2(2-Tetrahydropyranylthio) methyl cyclopropyl amines, demonstrate potential in treating diseases where free radicals are implicated. The thio and amino groups in these compounds may act as free radical scavengers. This underscores their possible value in pharmaceutical research (Muhi-Eldeen & Hassan, 2017).
Methodological Innovations
- Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been studied, highlighting a methodology for enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Antimicrobial and Antifungal Properties
- Certain derivatives, such as 4-thiazolidinones and 2-azetidinones from chalcone, have been synthesized and evaluated for their antimicrobial and antifungal activities. This research contributes to the development of novel antimicrobial agents (Patel & Patel, 2017).
DNA-Binding Polymers
- A water-soluble cationic polythiophene derivative was synthesized for potential use as a theranostic gene delivery vehicle, indicating its applicability in genetics and molecular biology (Carreon, Santos, Matson, & So, 2014).
Pesticidal Activities
- Compounds such as 5-(2-Cyclopropylaminopyrimidin-4-yl)-4-(thiophenyl)thiazole derivatives have been tested for pesticidal activities, particularly against mosquito larvae and phytopathogenic fungi, demonstrating their potential in agricultural and environmental sciences (Choi et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Thiophene-based analogs, such as CPTMA, have been the focus of many scientists due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects . Therefore, future research in this area is likely to continue.
Wirkmechanismus
Target of Action
Thiophene derivatives, a key component of this compound, have been known to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s worth noting that the thiophene moiety is a common structural motif in many biologically active compounds, suggesting that it may interact with biological targets in a manner similar to these compounds .
Biochemical Pathways
Given the biological activity of thiophene derivatives, it can be inferred that this compound may influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s boiling point is 78-90/4 torr and its melting point is 78-80 , which may influence its absorption and distribution.
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
It’s worth noting that the compound should be kept in a dark place, sealed in dry, at room temperature .
Biochemische Analyse
Biochemical Properties
(Cyclopropylmethyl)[(thiophen-2-yl)methyl]amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can interact with transport proteins, affecting the transport of other molecules across cellular membranes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and the concentration of the compound. In some cell types, it has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, which play critical roles in transmitting signals within the cell. These changes can result in altered cellular functions, such as increased or decreased cell proliferation, apoptosis, or differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can lead to changes in the conformation and activity of these biomolecules, resulting in either inhibition or activation of their functions. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the site . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade over time, leading to a decrease in its activity and effectiveness . Additionally, long-term exposure to this compound can result in adaptive changes in cells, such as the upregulation or downregulation of specific genes and proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular and physiological functions . For example, high doses of the compound have been associated with toxic effects, such as liver and kidney damage, in animal models . Additionally, threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and can influence the overall effects of the compound . Additionally, this compound can affect metabolic flux and metabolite levels by interacting with key enzymes and cofactors involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in different cellular compartments . For instance, the compound can be transported across cellular membranes by transport proteins, affecting its concentration in various tissues . Additionally, binding to specific proteins can facilitate the distribution of the compound to target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, the compound can be targeted to the nucleus, where it can influence gene expression and other nuclear processes .
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-(thiophen-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-9(11-5-1)7-10-6-8-3-4-8/h1-2,5,8,10H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDFRCXUPUXKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


